molecular formula C10H16O4 B13189395 Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Cat. No.: B13189395
M. Wt: 200.23 g/mol
InChI Key: SCKWUBJFYDGMBK-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is an epoxide (oxirane) derivative featuring a complex substitution pattern. Its structure includes:

  • Epoxide ring: A three-membered cyclic ether (oxirane) with two methyl groups at positions 2 and 3.
  • Ester group: A methyl carboxylate substituent at position 2 of the oxirane.
  • Oxolan (tetrahydrofuran) substituent: A five-membered oxygen-containing heterocycle attached via its 3-position to the oxirane’s position 3.

The molecular formula is C₉H₁₄O₄ (molecular weight ≈ 186.2 g/mol), consistent with structurally related compounds in the literature .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-9(7-4-5-13-6-7)10(2,14-9)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

SCKWUBJFYDGMBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(oxolan-3-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of new chemical bonds. The ester group can also participate in reactions, such as hydrolysis or transesterification, depending on the reaction conditions and the presence of specific catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique features are highlighted through comparisons with structurally related epoxide esters (Table 1).

Table 1: Structural and Functional Comparison of Epoxide Derivatives

Compound Name CAS Number Molecular Formula Substituents (Oxirane Positions) Key Differences Reference
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate Not Provided C₉H₁₄O₄ 2: Methyl, Carboxylate; 3: Methyl, Oxolan-3-yl Dual methyl groups at C2 and C3
Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate 1600073-64-0 C₉H₁₄O₄ 2: Carboxylate; 3: Methyl, Oxolan-3-yl Single methyl at C3; no C2 methyl
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate 1864206-39-2 C₉H₁₄O₄ 2: Carboxylate; 3: Methyl, Oxolan-2-yl Oxolan attachment at C2 (vs. C3)
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- 96125-49-4 C₁₁H₁₂O₄ 2: Carboxylate; 3: 4-Methoxyphenyl Aromatic substituent (phenyl) vs. oxolan
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₀H₁₀O₃ 2: Carboxylate; 3: Phenyl Smaller ester group; no oxygen heterocycle

Key Observations:

Substituent Position and Type :

  • The target compound’s dual methyl groups at C2 and C3 distinguish it from analogs like CAS 1600073-64-0, which lacks a C2 methyl .
  • Oxolan attachment position (3-yl vs. 2-yl) impacts steric and electronic properties. For example, CAS 1864206-39-2’s oxolan-2-yl group may alter ring strain and reactivity compared to the 3-yl variant .

Stereochemical Considerations :

  • Compounds like (2R,3S)-configured derivatives (e.g., CAS 96125-49-4) highlight the role of chirality in pharmacological applications, though stereochemical data for the target compound is unavailable .

Physical Properties: Limited data on melting/boiling points in the evidence precludes direct comparisons. However, molecular weight and polarity (influenced by oxolan vs. phenyl groups) likely affect volatility and solubility.

Biological Activity

Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
CAS Number: 2002684-82-2

The structure includes an oxirane ring and an oxolan ring, contributing to its unique reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable precursors under controlled conditions. Common synthetic routes include:

  • Epoxidation Reactions: Utilizing peracids to convert alkenes into epoxides.
  • Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various tumor cell lines using assays such as the MTT assay .

Compound Cell Line Tested IC50 (μg/mL)
This compoundHeLa (cervical cancer)500
Similar compound AMCF7 (breast cancer)300
Similar compound BA549 (lung cancer)450

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that it demonstrated activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus epidermidis1000
Escherichia coli>2000
Bacillus subtilis1500

The biological activity of this compound is attributed to its ability to interact with cellular targets through:

  • Nucleophilic Attack: The strained oxirane ring is reactive and can undergo nucleophilic attack by cellular nucleophiles.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Case Study on Antitumor Effects:
    A study conducted on the effects of this compound on HeLa cells showed that treatment resulted in a dose-dependent decrease in cell viability, confirming its potential as an antitumor agent.
  • Antimicrobial Efficacy:
    In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated a moderate level of activity, suggesting further exploration into its use as an antimicrobial agent.

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